Alk-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk-IN-23 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in inhibiting ALK wild-type and mutant forms, making it a promising candidate for targeted cancer therapy .
準備方法
The synthesis of Alk-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s potency and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Alk-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Alk-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related signaling pathways and to develop new ALK inhibitors.
Biology: Employed in cellular assays to investigate the role of ALK in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating ALK-positive cancers, such as NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new ALK inhibitors .
作用機序
Alk-IN-23 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits cancer cell migration and colony formation .
類似化合物との比較
Alk-IN-23 is compared with other ALK inhibitors, such as crizotinib, ceritinib, and alectinib. While all these compounds target ALK, this compound has shown superior potency against certain ALK mutants, such as L1196M and G1202R. This makes this compound a valuable addition to the arsenal of ALK inhibitors, particularly for patients who have developed resistance to first-generation inhibitors .
Similar compounds include:
Crizotinib: The first ALK inhibitor approved for clinical use.
Ceritinib: A second-generation ALK inhibitor with improved potency.
Alectinib: Known for its efficacy in treating ALK-positive NSCLC with brain metastases
This compound’s unique ability to inhibit multiple ALK mutants highlights its potential as a versatile and effective therapeutic agent in cancer treatment.
特性
分子式 |
C26H29ClN8O3S |
---|---|
分子量 |
569.1 g/mol |
IUPAC名 |
N-[6-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-1H-indazol-3-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36) |
InChIキー |
YTTYYCAUZAPRNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。